molecular formula C15H14O5 B13927865 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester CAS No. 90381-47-8

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester

Cat. No.: B13927865
CAS No.: 90381-47-8
M. Wt: 274.27 g/mol
InChI Key: NBYANOYEKCTESA-UHFFFAOYSA-N
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Description

The compound 2-naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester is a naphthalene derivative with multiple functional groups:

  • A carboxylic acid group at position 2 (esterified as a methyl ester).
  • An acetyloxy (-OAc) substituent at position 4.
  • A methoxy (-OMe) group at position 6.

This compound is structurally related to intermediates in non-steroidal anti-inflammatory drug (NSAID) synthesis, particularly Naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid) .

Properties

CAS No.

90381-47-8

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 4-acetyloxy-6-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H14O5/c1-9(16)20-14-7-11(15(17)19-3)6-10-4-5-12(18-2)8-13(10)14/h4-8H,1-3H3

InChI Key

NBYANOYEKCTESA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Starting from Hydroxy-Substituted Naphthalenes

A common approach involves beginning with 6-hydroxy-2-naphthoic acid or its derivatives. The hydroxy group at position 6 is methylated to form the methoxy substituent, and the hydroxy group at position 4 is acetylated to form the acetyloxy group. The carboxylic acid group at position 2 is then esterified to the methyl ester.

Example Procedure:
Step Reaction Reagents and Conditions Notes
1 Methylation of 6-hydroxy group Methyl iodide (CH3I), potassium carbonate (K2CO3), acetone, reflux Converts hydroxy to methoxy group
2 Acetylation of 4-hydroxy group Acetic anhydride (Ac2O), pyridine, room temperature Introduces acetyloxy substituent
3 Esterification of carboxylic acid Methanol (CH3OH), acid catalyst (e.g., sulfuric acid), reflux Forms methyl ester at position 2

This route is supported by related synthetic schemes reported in the literature for similar naphthalene derivatives, such as the acetylation of hydroxy groups and methylation of phenols to methoxy groups, followed by esterification of carboxylic acids.

Halogenated Intermediate Route and Oxidation

Another documented method involves the use of halogenated naphthalene derivatives as intermediates, such as 6-bromo-2-naphthalenecarboxylic acid methyl ester. This intermediate can be synthesized by bromination of 2-hydroxy-6-methylnaphthalene followed by oxidation and methyl esterification.

Key Steps:
Step Reaction Reagents and Conditions Notes
1 Bromination of 2-hydroxy-6-methylnaphthalene Bromine (Br2), triphenylphosphine, acetonitrile solvent, 10 °C to 70 °C Forms 2-bromo-6-methylnaphthalene intermediate
2 Oxidation to carboxylic acid Molecular oxygen (O2), heavy metal catalyst (e.g., cobalt or manganese compounds), lower aliphatic carboxylic acid solvent, 120-200 °C, 10-30 kg/cm² pressure Converts methyl group to carboxylic acid
3 Methyl esterification Methanol, acid catalyst (e.g., sulfuric acid), reflux Converts carboxylic acid to methyl ester

This method is industrially favorable due to the availability of starting materials and relatively high yields. The oxidation step uses molecular oxygen under pressure with a heavy metal catalyst, providing an environmentally friendly oxidation.

Synthetic Scheme Summary

Intermediate Key Transformations Final Product Formation
6-hydroxy-2-naphthoic acid Methylation (methoxy formation), acetylation (acetyloxy formation) Esterification to methyl ester
2-hydroxy-6-methylnaphthalene Bromination, oxidation to carboxylic acid Methyl esterification

Analytical and Research Outcomes

  • Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques used to monitor the progress of acetylation, methylation, and esterification reactions, confirming the formation of desired functional groups and purity of intermediates and final products.

  • Yields and Purification: Industrial methods report reaction times ranging from 30 minutes to 10 hours, with purification via crystallization or solvent washing using lower aliphatic alcohols or ketones to achieve high purity of the methyl ester product.

  • Catalyst Efficiency: The use of palladium-based catalysts in carbonylation and oxidation reactions enhances selectivity and yield in the preparation of hydroxy aromatic carboxylic acids and their esters, which can be adapted for the target compound synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Catalysts/Reagents Conditions Advantages References
Hydroxy-substituted route 6-hydroxy-2-naphthoic acid Methylation, acetylation, esterification Methyl iodide, acetic anhydride, acid catalyst Reflux, room temperature Straightforward, well-known reactions
Halogenated intermediate route 2-hydroxy-6-methylnaphthalene Bromination, oxidation, esterification Bromine, triphenylphosphine, heavy metal catalyst, acid catalyst 10-70 °C (bromination), 120-200 °C (oxidation) Economical, industrially scalable

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related naphthalene derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference
Target Compound 4-OAc, 6-OMe, methyl ester (C2) Likely C₁₅H₁₄O₅ ~274.27 (estimated) Probable NSAID intermediate/prodrug Not explicitly listed
6-Methoxy-2-naphthoic acid 6-OMe, carboxylic acid (C2) C₁₂H₁₀O₃ 202.21 Precursor for Naproxen synthesis 2471-70-7
2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, methyl ester 6-OMe, α-methyl, methyl ester (C2) C₁₅H₁₆O₃ 244.29 Naproxen analog with enhanced lipophilicity 13120-39-3
6-Hydroxy-2-naphthaleneacetic acid methyl ester 6-OH, methyl ester (C2) C₁₃H₁₂O₃ 216.23 Potential metabolite (hydrolysis product) 91903-08-1
5-Fluoro-6-hydroxy-naphthalene-1-carboxylic acid methyl ester 5-F, 6-OH, methyl ester (C1) C₁₂H₉FO₃ 220.20 Fluorinated analog for drug discovery 388622-47-7
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester 4-OPhCH₂, phenylmethyl ester (C6) C₂₆H₂₀O₅ 412.43 High molecular weight; aromatic ester 1032744-71-0

Functional Group Impact on Properties

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound reduces polarity compared to the free acid (e.g., 6-methoxy-2-naphthoic acid), enhancing membrane permeability but requiring hydrolysis for activation .
  • In contrast, the carboxylic acid form (CAS 2471-70-7) is directly involved in Naproxen synthesis via alkylation or resolution steps .

Acetyloxy (-OAc) vs. Acetyloxy groups are prone to enzymatic hydrolysis, suggesting the target compound could act as a prodrug .

Substituent Position :

  • Fluorination at position 5 (CAS 388622-47-7) introduces electron-withdrawing effects, altering electronic properties and metabolic stability .
  • The phenylmethoxy group in CAS 1032744-71-0 adds steric bulk, reducing solubility but increasing aromatic interactions .

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester is a complex organic compound belonging to the naphthalene family. Its structure features multiple functional groups, including an acetyloxy group, a methoxy group, and a methyl ester. These substituents significantly influence its chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester is C15H14O5C_{15}H_{14}O_{5} with a molecular weight of 274.27 g/mol. The compound can be represented by the following structural formula:

CC O OC1 C2C C C CC2 CC C1 C O OC \text{CC O OC1 C2C C C CC2 CC C1 C O OC }

Biological Activity Overview

Research indicates that derivatives of naphthoic acids exhibit various biological activities, including:

  • Antimicrobial Activity : Some naphthoic acid derivatives have shown effectiveness against bacterial strains and fungi.
  • Anticancer Properties : Certain compounds in this class have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : Naphthoic acid derivatives may interact with specific enzymes, affecting metabolic pathways.

The specific biological activity of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester remains to be extensively studied; however, its structural features suggest potential interactions with various biological targets.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to biological targets. Preliminary findings suggest that it may interact with enzymes involved in microbial resistance mechanisms and metabolic pathways. Such interactions are crucial for understanding its potential therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on the antimicrobial properties of naphthoic acid derivatives indicated that modifications at the 4- and 6-positions could enhance activity against Gram-positive bacteria. The presence of acetyloxy and methoxy groups may contribute to increased lipophilicity, facilitating membrane penetration.
  • Anticancer Potential : Research has explored the cytotoxic effects of naphthoic acid derivatives on various cancer cell lines. For instance, compounds similar to 2-Naphthalenecarboxylic acid have demonstrated selective cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction through oxidative stress pathways.
  • Enzyme Inhibition : Studies have shown that certain naphthoic acids can inhibit key enzymes involved in inflammation and cancer progression. The acetyloxy group may enhance binding affinity to target proteins, leading to significant biological effects.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of several compounds related to 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester:

Compound NameStructural FeaturesUnique Aspects
2-Naphthoic AcidCarboxylic acid group at position 2Used as a coupling agent in dyeing
3-Hydroxy-2-Naphthoic AcidHydroxyl group at position 3Precursor for azo dyes
1-Naphthoic AcidCarboxylic acid at position 1Different positional isomer affecting reactivity
6-Bromo-2-Naphthoic AcidBromine substituent at position 6Enhanced reactivity due to halogen substitution

Q & A

Q. What are the optimal synthetic routes for 2-naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via sequential functionalization of 6-methoxy-2-naphthalenecarboxylic acid. Key steps include:

  • Acylation : Introduce the acetyloxy group at position 4 using acetic anhydride or acetyl chloride under acidic catalysis (e.g., H₂SO₄) .
  • Esterification : React the intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) to form the methyl ester .
    Yield optimization requires precise temperature control (60–80°C for acylation, reflux for esterification) and stoichiometric ratios (1:1.2 molar ratio of acid to methanol). Impurities from incomplete reactions can be minimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm (acetyl methyl protons), δ 3.8–4.0 ppm (methoxy group), and δ 6.5–8.5 ppm (naphthalene aromatic protons).
    • ¹³C NMR : Signals at ~170 ppm (ester carbonyl), ~168 ppm (acetyl carbonyl), and ~55 ppm (methoxy carbon) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between acetyloxy and methoxy groups). Requires single crystals grown via slow evaporation in ethanol .
  • HPLC : Retention time comparison against standards using a C18 column and UV detection (λ = 254 nm) confirms purity .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C (TGA analysis). Store at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic Stability : Susceptible to ester hydrolysis in alkaline conditions (pH > 9). Stability in neutral buffers (pH 7.4, 25°C) exceeds 48 hours, validated via LC-MS monitoring .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Anti-inflammatory Drug Development : Analogous to naproxen (a 6-methoxy-2-naphthylpropionic acid derivative), this compound’s structure suggests potential COX-2 inhibition. Evaluate via in vitro COX-1/COX-2 enzyme assays and murine edema models .
  • Prodrug Design : The acetyloxy group may enhance membrane permeability. Test hydrolysis kinetics in plasma to assess bioactivation potential .

Advanced Research Questions

Q. How can regioselective acetylation at position 4 be achieved without modifying the methoxy group at position 6?

Methodological Answer:

  • Protecting Groups : Temporarily protect the methoxy group with a trimethylsilyl (TMS) ether before acetylation. Deprotect with aqueous HCl post-reaction .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution to position 4. Confirmed via competitive reaction monitoring (HPLC) and DFT calculations .

Q. What strategies resolve contradictions in toxicity data from in vivo studies?

Methodological Answer:

  • Risk of Bias Analysis : Apply standardized questionnaires (e.g., EPA’s Table C-7) to assess dosing randomization, blinding, and outcome reporting in animal studies .
  • Mechanistic Toxicology : Compare metabolite profiles (via LC-MS/MS) across species to identify interspecies metabolic differences (e.g., esterase activity variations) .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with COX-2 crystal structure (PDB ID: 5KIR). Prioritize poses where the acetyloxy group forms hydrogen bonds with Arg120/Arg513 .
  • MD Simulations : Simulate binding stability in GROMACS (CHARMM36 force field). Analyze RMSD and binding free energy (MM-PBSA) over 100 ns trajectories .

Q. What advanced chromatographic methods improve separation of stereoisomers or degradation products?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase. Resolution >1.5 achieved for enantiomers .
  • UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm particles) and MRM mode for trace degradation product quantification (LOQ < 0.1 ng/mL) .

Q. How does the electronic nature of substituents influence the compound’s spectroscopic and reactive properties?

Methodological Answer:

  • DFT Calculations : Gaussian 16 at B3LYP/6-31G* level calculates HOMO-LUMO gaps. The electron-withdrawing acetyloxy group reduces π→π* transition energy (UV-Vis λmax shift from 280 to 310 nm) .
  • Hammett Studies : Correlate substituent σ values with reaction rates (e.g., ester hydrolysis) to quantify electronic effects .

Q. What methodologies validate the compound’s role in multi-step organic syntheses (e.g., as an intermediate)?

Methodological Answer:

  • Tracer Studies : Incorporate ¹³C-labeled methyl groups (e.g., using ¹³C-methanol) and track via NMR in downstream reactions .
  • Cross-Coupling Reactions : Test Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Monitor product formation via GC-MS .

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